2-Methoxy-4-(1-sulfanylethyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-methoxy-4-(1-sulfanylethyl)phenol |
InChI |
InChI=1S/C9H12O2S/c1-6(12)7-3-4-8(10)9(5-7)11-2/h3-6,10,12H,1-2H3 |
InChI Key |
ZRWUXVREKSDURM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)S |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2 Methoxy 4 1 Sulfanylethyl Phenol
Reaction Kinetics and Thermodynamic Considerations
Detailed kinetic and thermodynamic studies specifically on 2-Methoxy-4-(1-sulfanylethyl)phenol are not extensively available in the current body of scientific literature. However, analysis of structurally similar compounds, such as those possessing the guaiacol (B22219) (2-methoxyphenol) core, allows for informed predictions of its properties.
For instance, theoretical calculations on related molecules like eugenol (B1671780) have been performed to determine standard thermodynamic functions. researchgate.net Quantum chemical calculations using methods like Density Functional Theory (DFT) can predict parameters such as heat capacity (Cv), entropy (S), and enthalpy (E), which are crucial for understanding the compound's stability and reactivity. researchgate.net For example, the reaction order for the hydroxylation of phenol (B47542) has been determined to be 1.2 with respect to phenol and 0.53 with respect to hydrogen peroxide, with an activation energy of 76.87 kJ/mol. researchgate.net While these values are not directly transferable, they illustrate the types of kinetic parameters that would be relevant for reactions involving the phenolic ring of this compound.
Thermodynamic data for the phase transition of related compounds, such as isoeugenol, are available and provide insight into the physical properties that can be expected.
Table 1: Enthalpy of Vaporization for Isoeugenol (a structurally similar compound)
| Temperature (K) | Enthalpy of Vaporization (kJ/mol) |
|---|---|
| 401. to 531. | 54.4 |
| 531. | 48.1 |
Data sourced from NIST Chemistry WebBook. nist.gov
These values are essential for predicting the compound's behavior in different physical states and for designing industrial processes like purification by distillation.
Radical Scavenging Mechanisms and Antioxidant Action at the Molecular Level
The antioxidant properties of phenolic compounds are a major area of research. The structural motifs within this compound—specifically the phenolic hydroxyl group and the electron-donating methoxy (B1213986) group on the aromatic ring—are key determinants of its potential as a radical scavenger.
The primary mechanism of antioxidant action for phenols involves the donation of the hydrogen atom from the hydroxyl (-OH) group to a free radical, which neutralizes the radical and creates a more stable phenoxyl radical. The stability of this resulting radical is enhanced by the delocalization of the unpaired electron across the aromatic ring, a process that is further facilitated by the presence of the ortho-methoxy group. researchgate.net
Studies on a wide range of methoxyphenol derivatives confirm their antioxidant capabilities. researchgate.netuaeu.ac.ae The effectiveness of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assays. researchgate.netuaeu.ac.aenih.gov For example, a synthetic derivative, 2-methoxy-4,6-di(prop-1-enyl)phenol, demonstrated potent DPPH free radical scavenging activity, with an IC50 value of 107.66 μM, which is comparable to the synthetic antioxidant BHT (107.37 μM). researchgate.net This high activity is attributed to the electron-donating prop-1-enyl groups which enhance the stability of the phenoxyl radical. researchgate.net
At the molecular level, the anti-inflammatory activity of related compounds like 2-Methoxy-4-vinylphenol (B128420) (2M4VP) has been linked to the upregulation of Heme oxygenase-1 (HO-1), a potent anti-inflammatory enzyme. nih.gov This process is mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 2M4VP promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE), leading to increased HO-1 expression and subsequent inhibition of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS). nih.gov Given the structural similarities, it is plausible that this compound could operate via similar molecular pathways.
Nucleophilic and Electrophilic Reactivity of Sulfanyl (B85325) and Phenolic Moieties
The chemical reactivity of this compound is dictated by its key functional groups: the phenolic hydroxyl, the sulfanyl (thiol), and the activated aromatic ring.
Phenolic Moiety:
Nucleophilicity: The oxygen atom of the hydroxyl group is nucleophilic. Upon deprotonation by a base, the resulting phenoxide ion is a much stronger nucleophile, readily participating in reactions like ether synthesis.
Electrophilicity: The phenolic ring is electron-rich due to the activating effects of the hydroxyl and ortho-methoxy groups, making it susceptible to electrophilic aromatic substitution. However, under oxidative conditions, the phenol can be converted into a reactive electrophilic species, such as a quinone methide intermediate. nih.govsemanticscholar.org
Sulfanyl Moiety:
Nucleophilicity: The sulfur atom of the sulfanyl (-SH) group is a potent nucleophile, stronger than its oxygen analogue in the hydroxyl group. This allows it to readily participate in nucleophilic substitution and addition reactions. The synthesis of the parent compound may itself involve the nucleophilic attack of a thiol on an appropriate electrophile. evitachem.com
Stability and Degradation Pathways under Controlled Conditions
The stability of phenolic compounds can be compromised by exposure to environmental factors such as light, air (oxygen), and heat. Studies on analogous structures provide insight into the potential degradation pathways for this compound.
For example, the degradation of 4-methoxy-2-(3-phenyl-2-propynyl)phenol (B1258403) when exposed to air and light was found to proceed through the formation of a reactive ortho-quinone methide as an unstable intermediate. nih.gov This highly reactive electrophile can then undergo further reactions, leading to a mixture of degradation products, including aurones and flavones. nih.gov The study subjected the compound to 45°C for 15 days in an open container to accelerate this degradation process. epa.gov
Given its structure, this compound is likely susceptible to similar oxidative degradation pathways. The phenolic hydroxyl group can be oxidized, particularly in the presence of metal catalysts or light, initiating a cascade of reactions. The sulfanyl group is also prone to oxidation, potentially forming disulfides or higher oxidation state sulfur species (sulfoxides, sulfones). Understanding these degradation pathways under controlled conditions is crucial for determining the compound's shelf-life and for its handling and storage.
Chelation and Complexation Properties with Metal Ions and Biomolecules
Phenolic compounds are well-known for their ability to chelate metal ions. mdpi.com The guaiacol-type structure in this compound, featuring an ortho-hydroxyl and methoxy group, provides a potential binding site for metal ions. Furthermore, the presence of the sulfur atom in the sulfanylethyl side chain introduces an additional soft donor site, which can enhance its affinity for certain metals.
The complexation ability of phenolic acids, which are structurally related, has been extensively studied. Depending on the pH, coordination can occur through different functional groups. mdpi.com
Table 2: Metal Ions Known to Form Complexes with Structurally Related Phenolic Acids
| Phenolic Acid | Metal/Metalloid Ions |
|---|---|
| Vanillic Acid | Al(III), As(III), Bi(III), Cd(II), Co(II), Cr(III), Cu(II), Fe(II), Fe(III), Ga(III), Hg(II), In(III), Mn(II), Ni(II), Pb(II), Sn(II), Zn(II) |
| Ferulic Acid | Al(III), B(III), Cd(II), Co(II), Cr(III), Cu(II), Fe(II), Fe(III), Ga(III), Ge(IV), Hg(II), In(III), Mg(II), Mn(II), Mo(VI), Ni(II), Pb(II), Sb(III), Sn(II), Ti(IV), U(VI), V(V), Zn(II), Zr(IV) |
| Caffeic Acid | Features an o-dihydroxyl group which increases its complexation ability. |
Data sourced from a review on Metallophenolomics. mdpi.com
The ability of this compound to bind metal ions could have significant implications for its biological activity, as it could influence metal homeostasis or sequester toxic metals. The interaction with biomolecules would likely be governed by hydrogen bonding (via the -OH and -SH groups), hydrophobic interactions (via the aromatic ring), and potential coordination with metalloproteins.
No Information Available for this compound
Following a comprehensive search for scientific literature, there is currently no available data regarding the specific chemical compound This compound that would allow for the generation of the requested article. The search did not yield any studies investigating its molecular interactions or biological activities, including enzymatic inhibition, receptor binding, cellular pathway modulation, or antimicrobial efficacy.
The performed searches for "this compound" and its potential biological activities did not return any relevant scholarly articles, clinical studies, or entries in established biochemical databases that would provide the specific information required to address the outlined sections:
Molecular Interactions and Biological Activities of 2 Methoxy 4 1 Sulfanylethyl Phenol in Vitro and in Silico
Antimicrobial Mechanisms and Efficacy against Pathogenic Microorganisms (In Vitro)
While information exists for structurally related compounds, such as 2-Methoxy-4-vinylphenol (B128420) and other phenol (B47542) derivatives, the strict requirement to focus solely on 2-Methoxy-4-(1-sulfanylethyl)phenol cannot be met. The presence of a sulfanylethyl group creates a distinct chemical entity for which specific biological data is necessary but was not found.
Therefore, without any dedicated research on this particular compound, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline.
Inhibition of Bacterial Cell Wall Components
No studies were found that investigated the inhibitory effects of this compound on the synthesis or function of bacterial cell wall components.
Molecular Docking and Interaction Analysis with Microbial Enzymes
There is no available research detailing molecular docking simulations or interaction analyses between this compound and any microbial enzymes.
Structure-Activity Relationship (SAR) Studies on Thiol and Phenolic Modifications (In Vitro)
Specific in vitro structure-activity relationship studies focusing on the thiol and phenolic groups of this compound have not been published in the accessible scientific literature.
It is important to note that the absence of published data does not definitively mean the compound lacks such biological activities, but rather that it has not been a subject of published scientific investigation to date. Future research may uncover the potential molecular interactions and biological properties of this compound.
Role and Occurrence of 2 Methoxy 4 1 Sulfanylethyl Phenol in Natural Systems and Matrices
Identification in Plant Metabolomes and Microbial Fermentation Products
A thorough review of scientific databases and literature reveals a notable absence of studies identifying 2-Methoxy-4-(1-sulfanylethyl)phenol as a metabolite in plants or as a product of microbial fermentation. While structurally related phenolic compounds are common in the natural world, this specific sulfanyl-containing molecule has not been reported as a constituent of any known plant metabolome.
Similarly, there is no current evidence to suggest that this compound is produced through the metabolic activities of bacteria or fungi. The biotransformation pathways that lead to the vast array of microbial fermentation products have not been shown to synthesize this particular compound. Research primarily points towards its generation through targeted chemical synthesis in a laboratory setting. evitachem.com
It is important to distinguish this compound from other naturally occurring phenols with similar core structures, such as:
Eugenol (B1671780) (2-methoxy-4-(prop-2-en-1-yl)phenol): A major component of clove oil.
Isoeugenol (2-methoxy-4-(1-propen-1-yl)phenol): Found in the essential oils of plants like ylang-ylang.
2-Methoxy-4-vinylphenol (B128420): A compound found in buckwheat and produced by certain yeasts in wheat beers, contributing to their characteristic aroma.
These related compounds are well-documented in various natural matrices, unlike the subject of this article.
Contribution to Biochemical Systems in Biological Entities
There is no scientific evidence to suggest that this compound plays a pheromonal role in insects or has any other established biochemical function within biological entities in their natural environments. While some methoxyphenols, such as 2-methoxy-4-vinylphenol, are known to be used by certain insects like the red palm weevil (Rhynchophorus ferrugineus) for chemical signaling, this specific role has not been attributed to this compound. The current body of research has not identified it as a semiochemical or a component of any known animal or insect communication system.
Presence as a Natural Component in Food or Other Biological Sources
Consistent with the findings for its presence in plants and microbial systems, this compound is not recognized as a natural component of food or other biological sources. Its primary availability is as a synthesized compound for research purposes. evitachem.com Therefore, it is not listed in databases of natural food constituents or other biological materials.
Advanced Analytical and Spectroscopic Characterization Techniques for Research on 2 Methoxy 4 1 Sulfanylethyl Phenol
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation of 2-Methoxy-4-(1-sulfanylethyl)phenol. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental formula, a critical first step in identification. For this compound (C₉H₁₂O₂S), the expected exact mass would be calculated and compared against the measured value.
In addition to molecular formula confirmation, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), provides detailed structural information through fragmentation analysis. The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for this molecule would likely involve:
Loss of the sulfanylethyl side chain: Cleavage of the C-C bond between the aromatic ring and the ethyl group.
Cleavage of the C-S bond: Resulting in the loss of the thiol group (-SH).
Loss of a methyl group (-CH₃) from the methoxy (B1213986) moiety.
Ring fragmentation: Characteristic of the benzene (B151609) core.
Metabolite profiling, the identification of metabolic products in biological systems, also heavily relies on HRMS. If this compound were to be metabolized, common transformations would include oxidation, methylation, or conjugation (e.g., with glucuronic acid or sulfate). HRMS can detect the mass shifts associated with these metabolic changes, enabling the identification of potential metabolites.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Description |
| [M+H]⁺ | 185.0631 | Protonated molecular ion |
| [M-SH]⁺ | 151.0753 | Loss of the sulfhydryl group |
| [M-C₂H₅S]⁺ | 123.0441 | Loss of the ethylthio group |
| [M-CH₃]⁺ | 170.0399 | Loss of a methyl radical from the methoxy group |
Note: The predicted m/z values are based on the elemental composition and may vary slightly in experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide a wealth of information about the connectivity and chemical environment of each atom in this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons would appear as a set of multiplets in the downfield region (typically 6.5-7.5 ppm). The methoxy group would present as a sharp singlet around 3.8 ppm. The protons of the sulfanylethyl group would give rise to a quartet for the methine (-CH) proton and a doublet for the methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent sulfur atom. The thiol proton (-SH) would appear as a broad singlet, and its chemical shift could be highly variable depending on concentration and solvent.
¹³C NMR: The carbon NMR spectrum would show a signal for each of the nine unique carbon atoms in the molecule. The chemical shifts would be characteristic of the carbon types: aromatic carbons would resonate in the 110-150 ppm region, the methoxy carbon around 55-60 ppm, and the aliphatic carbons of the sulfanylethyl group in the upfield region.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively establish the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring and the structure of the side chain.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.7 - 7.0 | 110 - 125 |
| Aromatic C-O | 145 - 150 | |
| Aromatic C-C | 130 - 140 | |
| Methoxy (-OCH₃) | ~ 3.8 | ~ 56 |
| Methine (-CH) | ~ 3.5 - 4.0 | ~ 40 |
| Methyl (-CH₃) | ~ 1.5 | ~ 25 |
| Thiol (-SH) | 1.5 - 2.5 (broad) |
Note: Predicted chemical shifts are estimates based on analogous structures and can vary based on solvent and other experimental parameters.
Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic hydroxyl group. The S-H stretching of the thiol group typically appears as a weak band around 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C-O stretching of the methoxy group and the phenol (B47542) would result in strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-H stretch, which is often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals.
Table 3: Predicted Key Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |
| O-H Stretch (Phenol) | 3200 - 3600 (broad) | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| S-H Stretch (Thiol) | 2550 - 2600 (weak) | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch (Methoxy) | 1200 - 1300 | IR |
Note: These are expected frequency ranges and the exact position and intensity of the peaks can be influenced by intermolecular interactions and the physical state of the sample.
Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its phenolic nature, this compound may be amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability. tandfonline.comnih.gov Silylation is a common derivatization technique for phenols. sielc.com The coupled mass spectrometer allows for the identification of the eluting peak based on its mass spectrum. However, thiols can sometimes exhibit poor chromatographic behavior on standard columns and may undergo oxidation at high temperatures in the GC injector. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often the preferred method for the analysis of polar and thermally labile compounds like phenols. nist.gov Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable starting point for method development. sielc.comnist.gov The retention time would be characteristic of the compound under specific conditions, and the mass spectrometer would provide definitive identification. LC-MS is also a powerful tool for the quantification of the compound in various samples. nih.gov
The purity of a synthesized or isolated sample of this compound would be determined by the presence of a single major peak in the chromatogram, with the absence of significant impurity peaks.
Table 4: General Chromatographic Approaches for Phenolic Compounds
| Technique | Typical Column | Common Mobile/Carrier Phase | Detection |
| GC-MS | Fused silica (B1680970) capillary column (e.g., 5% phenyl-polysiloxane) | Helium | Mass Spectrometry |
| LC-MS | Reversed-phase C18 or C8 | Water/Acetonitrile or Water/Methanol with acid modifier | Mass Spectrometry |
Computational Chemistry and Molecular Modeling of 2 Methoxy 4 1 Sulfanylethyl Phenol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a novel or understudied compound like 2-Methoxy-4-(1-sulfanylethyl)phenol, DFT studies would be instrumental in understanding its fundamental properties.
A typical investigation would involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule might interact with other chemical species.
While no specific DFT data exists for this compound, studies on structurally related phenols are common in the literature. For instance, research on similar compounds often employs the B3LYP functional with a 6-311G(d,p) basis set to achieve a balance between computational cost and accuracy. epstem.netresearchgate.netscispace.comijsrst.com
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
| Total Energy | -950 Hartree | The total electronic energy of the molecule |
Note: The values in this table are hypothetical and for illustrative purposes only, as no published data for this specific compound could be found.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.gov In the context of this compound, MD simulations would be crucial for understanding how it interacts with biological macromolecules, such as proteins or nucleic acids.
A typical MD simulation would involve placing the compound in a simulated physiological environment (a box of water molecules with appropriate ions) along with a target biomolecule. The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a specific period, often in the nanosecond to microsecond range.
These simulations can reveal:
Binding Stability: Whether the compound remains bound to the target or dissociates.
Conformational Changes: How the compound and the biomolecule change their shapes upon binding.
Key Interactions: The specific amino acid residues or nucleotides that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the compound.
Binding Free Energy: A quantitative measure of the strength of the interaction.
Without identified biological targets or existing research, it is impossible to provide specific findings. However, the methodology remains a cornerstone for predicting the behavior of small molecules in a biological context.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are built by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Once a dataset of compounds with known activities and their corresponding descriptors is assembled, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that can predict the activity of new, untested compounds based on their calculated descriptors.
For this compound, a QSAR study would require a dataset of structurally similar molecules with measured biological activity against a specific target. As no such data is available, a QSAR model cannot be developed. The development of such a model would be a valuable step in a drug discovery program to guide the synthesis of more potent analogs.
Docking Studies for Ligand-Protein Complex Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is widely used in drug design to screen virtual libraries of compounds against a protein target to identify potential drug candidates.
The process involves placing the ligand in various positions and orientations within the binding site of the protein and calculating a "docking score" for each pose. This score is an estimation of the binding affinity. The pose with the best score is then analyzed to understand the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex.
To perform a docking study for this compound, a three-dimensional structure of a relevant protein target would be required. Without a known biological target, it is not possible to conduct a docking study. If, for example, this compound were being investigated as a potential enzyme inhibitor, the crystal structure of that enzyme would be used as the receptor in the docking simulation. The results would provide a hypothesis about the binding mode and affinity, which would then need to be validated by experimental methods.
Derivatives and Analogues of 2 Methoxy 4 1 Sulfanylethyl Phenol
Synthesis and Characterization of Structural Analogues with Modified Phenolic and Sulfanyl (B85325) Groups
The synthesis of structural analogues of 2-Methoxy-4-(1-sulfanylethyl)phenol often starts from readily available precursors like vanillin (B372448) or ferulic acid, which can be converted to key intermediates such as 2-methoxy-4-vinylphenol (B128420) (MVP). nih.govresearchgate.netmdpi.com The modification of the phenolic hydroxyl group and the introduction or modification of a sulfur-containing moiety are central to creating structural diversity.
One common strategy involves the protection of the phenolic hydroxyl group with various moieties like acetyl, tert-butyldimethylsilyl (TBDMS), or triethylsilyl (TES) groups. These reactions are typically carried out with high yields. For instance, a series of 4-vinylguaiacol (4VG) derivatives, including those protected with acetyl (Ac4VG), TBDMS (TBDMS4VG), and TES (TES4VG) groups, have been synthesized with yields exceeding 90%. researchgate.net
Modification of the side chain to introduce a sulfanyl group can be achieved through various synthetic routes. While direct synthesis of this compound is not prominently described, the analogous addition of thiols to the vinyl group of MVP is a well-established reaction, particularly in the context of thiol-ene chemistry for polymer synthesis. nih.gov
The synthesis of other phenolic analogues often involves multi-step procedures. For example, 4-(2-methoxyethyl)phenol, an analogue with a saturated and ether-linked side chain, can be synthesized from 4-hydroxyacetophenone through a process of bromination, methoxide (B1231860) exchange, and subsequent reduction. google.comgoogleapis.com Another approach involves the condensation of a substituted phenol (B47542) with epichlorohydrin, followed by treatment with an appropriate amine, a general method for preparing aryloxypropanolamine skeletons. ias.ac.in
The characterization of these newly synthesized analogues relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are routinely employed to confirm the chemical structures. For example, the synthesis of 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, a Schiff base derivative, was confirmed by the presence of a characteristic imine group uptake in the FTIR spectrum and a singlet imine proton signal in the ¹H-NMR spectrum. atlantis-press.com
Table 1: Examples of Synthesized Analogues and their Characterization Data
| Compound Name | Precursor | Synthetic Method | Characterization Highlights | Reference |
| 2-methoxy-4-vinylphenol (MVP) | Ferulic Acid | Decarboxylation | - | researchgate.netmdpi.com |
| Acetyl-4-vinylguaiacol (Ac4VG) | 4-Vinylguaiacol | Acetylation | High Yield (>90%) | researchgate.net |
| 4-(2-methoxyethyl)phenol | 4-hydroxyacetophenone | Bromination, Methoxide Exchange, Reduction | - | google.comgoogleapis.com |
| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | Vanillin, p-anisidine | Condensation | FTIR: imine peak at 1590-1591 cm⁻¹, ¹H-NMR: singlet at 8.42 ppm | atlantis-press.com |
| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | - | - | FTIR, ¹H & ¹³C NMR, Mass Spectrometry | ui.ac.id |
Comparative Analysis of Reactivity and Biological Functionality with Analogues
The structural modifications of this compound analogues significantly influence their reactivity and biological functionality, including antioxidant and anticancer activities.
Reactivity: The reactivity of the phenolic hydroxyl group is a key determinant of the antioxidant activity of these compounds. The presence of electron-donating groups on the aromatic ring generally enhances the hydrogen atom donating ability of the phenol, a primary mechanism of antioxidant action. A comparative study of phenol and thiophenol analogues revealed that phenol derivatives generally exhibit higher scavenging activity in both DPPH and ABTS assays. nih.gov The study highlighted that the difference in activity between phenol and its corresponding thiophenol analogue varies depending on the specific substituents and the assay used. nih.gov
Biological Functionality:
Antioxidant Activity: Many 2-methoxyphenol derivatives have been investigated for their antioxidant properties. nih.gov A study on various 2-methoxyphenols demonstrated a linear relationship between their anti-DPPH radical activity and ionization potential. nih.gov The antioxidant capacity of 2-methoxy-4-vinylphenol has also been noted, contributing to its potential as a biopreservative. nih.gov In a comparative study, several phenol derivatives, including those with o-NH₂, p-OMe, and multiple methyl groups, showed notable antioxidant performance, even surpassing the reference antioxidant Trolox. nih.gov
Anticancer Activity: The anticancer potential of 2-methoxyphenol derivatives has been a subject of interest. For instance, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, a Schiff base compound, was tested for its anticancer activity against T47D breast cancer cells. It exhibited weak activity with an IC₅₀ value of 353.038 µg/mL. uin-malang.ac.idresearchgate.net In contrast, other methoxy (B1213986) derivatives of resveratrol (B1683913) have shown significant cytotoxicity against various cancer cell lines, with some being several times more active than resveratrol itself. mdpi.com Dehydrodiisoeugenol, a dimer of a 2-methoxyphenol, was identified as a potent inhibitor of COX-2 gene expression, an important target in cancer therapy. nih.gov
Anti-inflammatory Activity: A series of 1,5-diarylpyrazole compounds derived from a 2-methoxyphenol structure were synthesized and evaluated for their anti-inflammatory potential. The study found that aminomethyl derivatives of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol exhibited higher anti-inflammatory activity than the parent compound, with some derivatives being more active than the standard drug diclofenac (B195802) sodium. ui.ac.id
Table 2: Comparative Biological Activity of Selected Analogues
| Compound/Analogue Class | Biological Activity | Key Findings | Reference |
| Phenol vs. Thiophenol Analogues | Antioxidant | Phenol derivatives generally showed higher scavenging activity. | nih.gov |
| 2-Methoxyphenols | Antioxidant, COX-2 Inhibition | Linear relationship between anti-DPPH activity and ionization potential; Dehydrodiisoeugenol is a potent COX-2 inhibitor. | nih.gov |
| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | Anticancer | Weak activity against T47D breast cancer cells (IC₅₀: 353.038 µg/mL). | uin-malang.ac.idresearchgate.net |
| Resveratrol Methoxy Derivatives | Anticancer | Some derivatives are significantly more cytotoxic to cancer cells than resveratrol. | mdpi.com |
| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol Derivatives | Anti-inflammatory | Aminomethyl derivatives showed higher activity than the parent compound and diclofenac. | ui.ac.id |
Polymerization and Material Science Applications of Functionalized Analogues (e.g., bio-based monomers)
Functionalized analogues of this compound, particularly those derived from lignin (B12514952) such as 2-methoxy-4-vinylphenol (MVP), are gaining significant attention as bio-based monomers for the synthesis of sustainable polymers. nih.govresearchgate.netmdpi.com These monomers offer a renewable alternative to petroleum-based styrenics and can be used to produce a wide range of thermoplastic and thermoset materials. nih.gov
The vinyl group in MVP and its derivatives is amenable to various polymerization techniques, including free-radical polymerization, controlled radical polymerization, and ionic polymerization. nih.govresearchgate.netmdpi.com The phenolic group, on the other hand, provides a site for further functionalization or can participate in crosslinking reactions.
Thermoplastic Applications: Hydrophobic bio-based monomers derived from MVP have been successfully polymerized via solution and emulsion polymerization to create homo- and copolymers with a diverse range of thermal properties. nih.govmdpi.com For example, the polymerization of an acetate-modified MVP (MVP-AcOMe) has been carried out in toluene (B28343) using AIBN as an initiator. mdpi.com The resulting polymers have potential applications as thermoplastics.
Thermosetting Applications: The phenolic and vinyl functionalities of MVP analogues can be exploited to create crosslinked thermoset materials. For instance, divinylbenzene (B73037) (DVB)-like monomers have been prepared from MVP. nih.gov These bio-based monomers can be thermally crosslinked with thiol-bearing reagents through thiol-ene reactions to produce thermosets with varying crosslinking densities. nih.gov This approach opens up possibilities for creating new bio-based and functional materials from lignin. nih.gov
The development of bio-based monomers from natural sources like ferulic acid is a key strategy in advancing sustainable material science. nih.gov The versatility of compounds like MVP, which can be readily modified and polymerized, underscores their potential in creating a new generation of environmentally friendly polymers with a wide array of applications.
Table 3: Polymerization of Functionalized Analogues
| Monomer | Polymerization Method | Resulting Polymer Type | Potential Application | Reference |
| Hydrophobic MVP derivatives | Solution and Emulsion Polymerization | Homo- and Copolymers | Thermoplastics | nih.govmdpi.com |
| Divinylbenzene-like monomers from MVP | Thermal Crosslinking with Thiols | Thermosets | Functional materials from lignin | nih.gov |
| Silyl-protected and epoxidized MVP | Controlled Radical Polymerization | Polymers with varied thermal and chemical properties | - | mdpi.com |
Future Perspectives and Emerging Research Directions for 2 Methoxy 4 1 Sulfanylethyl Phenol
Exploration of Undiscovered Chemo- or Biocatalytic Routes
The synthesis of functionalized phenols, such as 2-Methoxy-4-(1-sulfanylethyl)phenol, is an area ripe for innovation. While classical chemical synthesis provides a foundational approach, the future lies in the development of more sustainable and efficient chemo- and biocatalytic methods.
Chemo-enzymatic strategies represent a promising frontier. These methods combine the selectivity of enzymes with the practicality of chemical reactions. For instance, a potential chemo-enzymatic route for this compound could involve the enzymatic hydrolysis of a thioacetate (B1230152) precursor. This approach has been successfully employed for the synthesis of other thiol-containing flavor compounds, such as α-terpineol thiols, using esterases. nih.gov A similar strategy could be envisioned where a synthetic precursor, 2-Methoxy-4-(1-acetylthioethyl)phenol, is selectively de-acetylated by a lipase (B570770) or esterase to yield the target thiol with high fidelity and under mild conditions.
Biocatalysis , using whole-cell systems or isolated enzymes, offers another elegant and green alternative. nih.gov Enzymes like tyrosine phenol-lyase could potentially be engineered to catalyze the C-C bond formation between a guaiacol (B22219) derivative and a sulfur-containing substrate. rsc.org Furthermore, the burgeoning field of "systems biocatalysis" could enable multi-enzyme cascade reactions in a single pot, converting a simple precursor like vanillin (B372448) or ferulic acid through several steps to the final product. rsc.org The discovery and engineering of novel enzymes, such as those from extremophiles or through directed evolution, will be instrumental in developing these biocatalytic pathways. youtube.com
Future research in this area should focus on:
Screening of diverse microbial sources for novel enzymes with activity towards phenolic and sulfur-containing substrates.
Protein engineering and directed evolution to enhance the catalytic efficiency and substrate specificity of existing enzymes.
Development of one-pot, multi-enzyme cascade reactions for the atom-economical synthesis of this compound and its analogues.
Advanced Studies on Specific Molecular Mechanisms
The biological activity of phenolic compounds is often attributed to their antioxidant properties and their ability to interact with specific cellular targets. ukrbiochemjournal.orgnih.gov The presence of a thiol group in this compound introduces a highly reactive nucleophile, suggesting a range of potential molecular interactions beyond simple radical scavenging. nih.gov
Interaction with Cellular Signaling Pathways: Sulfur-containing compounds are known to modulate cellular signaling pathways, in part by reacting with critical cysteine residues on proteins. nih.gov Future research could investigate the ability of this compound to interact with key regulatory proteins, such as transcription factors (e.g., Nrf2) or protein kinases. nih.gov This could be explored through molecular docking studies and in vitro assays with purified proteins.
Enzyme Inhibition: Many phenolic compounds are known to inhibit the activity of various enzymes. nih.gov It would be valuable to screen this compound against a panel of enzymes, particularly those involved in inflammatory processes (e.g., cyclooxygenases, lipoxygenases) or neurodegenerative diseases.
Key research questions to be addressed include:
What is the relative contribution of the phenolic and thiol groups to the antioxidant activity of the molecule?
Does this compound interact with and modulate the activity of specific cellular proteins?
Can this compound inhibit enzymes of therapeutic relevance?
Potential for Development in Non-Clinical Biotechnological Applications
The unique chemical structure of this compound suggests a range of potential applications beyond the clinical realm, particularly in biotechnology. numberanalytics.com
Bioremediation: Phenolic compounds are common environmental pollutants, and there is a growing interest in using biological systems for their remediation. acs.org The thiol group in this compound could potentially be exploited in bioremediation strategies. For example, it could be used as a target for specific enzymes from microorganisms that are capable of degrading sulfur-containing aromatic compounds.
Biosensors: The development of sensitive and selective biosensors for the detection of environmental pollutants or biologically important molecules is a major area of research. researchgate.netresearchgate.netscirp.org The phenolic and thiol moieties of this compound could serve as recognition elements in the design of novel electrochemical or optical biosensors. For instance, laccase- or tyrosinase-based biosensors could be developed to detect this compound or related phenolic thiols. researchgate.net
Flavor and Fragrance Industry: Thiol-containing compounds are well-known for their potent and often desirable aroma characteristics in the food and beverage industry. nih.gov The chemo-enzymatic synthesis of this compound could lead to its use as a novel flavoring agent, potentially imparting unique smoky, savory, or tropical notes to food products. nih.gov
Future research in this domain could focus on:
Investigating the biodegradability of this compound by various microorganisms.
Designing and fabricating biosensors for the detection of this and related compounds.
Evaluating the sensory properties of this compound for potential applications in the food and fragrance industries.
Integration of Omics Data for Systems-Level Understanding
To fully comprehend the biological effects of a novel compound like this compound, a systems-level approach is necessary. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this molecule. nih.govfrontiersin.orgnih.gov
Transcriptomics and Proteomics: By analyzing changes in gene and protein expression in cells treated with this compound, researchers can identify the cellular pathways that are modulated by the compound. nih.govresearchgate.netmdpi.com This could reveal, for example, the upregulation of antioxidant defense genes or the downregulation of inflammatory pathways.
Metabolomics: Metabolomic analysis can provide a snapshot of the metabolic state of a cell and can reveal how this compound is metabolized and what downstream metabolic changes it induces. nih.govnih.gov This could help to identify bioactive metabolites and understand the compound's mechanism of action.
Multi-Omics Integration: The true power of this approach lies in the integration of data from all omics levels. nih.govfrontiersin.orgnih.gov By combining transcriptomic, proteomic, and metabolomic data, it is possible to construct comprehensive models of the cellular response to this compound. nih.govresearchgate.netmdpi.com This can lead to the identification of novel biomarkers of exposure or effect and can provide a deeper understanding of the compound's bioactivity. rsc.org
A potential research strategy would involve:
Treating a relevant cell line (e.g., liver cells, neurons) with this compound.
Performing transcriptomic (RNA-Seq), proteomic (mass spectrometry-based), and metabolomic (NMR, mass spectrometry) analyses.
Using bioinformatics tools to integrate the multi-omics datasets and identify key perturbed pathways and networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
